methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a propanamido linkage, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Isoquinoline Core: The synthesis begins with the construction of the isoquinoline core, often through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanamido Group: The next step involves the introduction of the propanamido group via an amide coupling reaction. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Methoxyphenyl Substitution:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the amide or ester functionalities.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles such as thiols or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Thiols, amines
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Thiophenols, anilines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, offering possibilities for the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The dihydroisoquinoline core may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-(3-(4-hydroxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-(3-(4-chlorophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-(3-(4-nitrophenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
Compared to these similar compounds, methyl 7-(3-(4-methoxyphenyl)propanamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility in organic solvents and may affect its interaction with biological targets, potentially leading to different biological activities.
Properties
IUPAC Name |
methyl 7-[3-(4-methoxyphenyl)propanoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19-8-3-15(4-9-19)5-10-20(24)22-18-7-6-16-11-12-23(21(25)27-2)14-17(16)13-18/h3-4,6-9,13H,5,10-12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFBYKOFUQKWSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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